4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol
Description
4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol is a benzoxazole-derived compound characterized by a phenol core substituted with a 5-isopropyl-1,3-benzoxazole moiety and an amino group at the para position.
Properties
IUPAC Name |
4-amino-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-8-11(17)4-5-14(12)19/h3-9,19H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRQRBEYMBAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of sulfuric acid or sodium hydroxide under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can also help optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. As a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence intensity or wavelength .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the benzoxazole ring or the heterocyclic system. Key comparisons include:
Key Observations :
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- The isopropyl group reduces aqueous solubility but may enhance tissue penetration.
- Chloro analogs exhibit higher melting points due to stronger intermolecular interactions .
Biological Activity
4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol (CAS Number: 430443-35-9) is an organic compound belonging to the class of benzoxazoles. Its unique structure, characterized by the presence of both an amino and a hydroxyl group, suggests potential biological activities that merit investigation. This article reviews its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Molecular Formula : C16H16N2O2
Molecular Weight : 284.31 g/mol
The synthesis of this compound typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. Reaction conditions often include acidic or basic catalysts such as sulfuric acid or sodium hydroxide under reflux conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that benzoxazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis and protein functions. The specific mechanism involves the disruption of metabolic pathways essential for bacterial survival .
Anticancer Properties
This compound has been explored for its anticancer potential. Its structural features suggest it may act as a fluorescent probe in cancer diagnostics and therapeutics. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. This dual action can lead to DNA damage and cell death, particularly in cancerous cells where repair mechanisms are often compromised .
Study 1: Antimicrobial Efficacy
A study evaluated several benzoxazole derivatives for their antimicrobial activity against common bacterial strains. The results indicated that compounds with similar functional groups to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting the compound's potential as a lead structure for developing new antibiotics .
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was tested for cytotoxicity against HeLa cells. The compound exhibited an IC50 value indicating effective growth inhibition at low concentrations. Flow cytometry analysis revealed that the compound induced late apoptosis in treated cells, confirming its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 2-Amino-5-methylbenzoxazole | Similar | Low | Moderate |
| 4-Amino-2-methylbenzoxazole | Similar | Moderate | Low |
The comparative analysis shows that while several benzoxazole derivatives exhibit biological activity, this compound stands out due to its combined antimicrobial and anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
